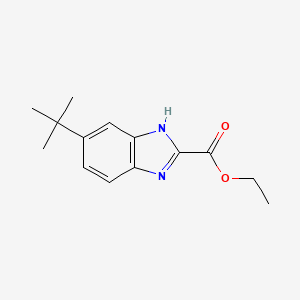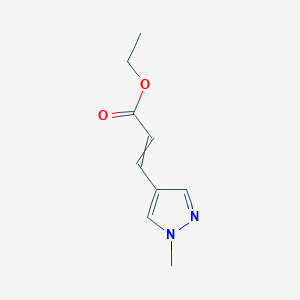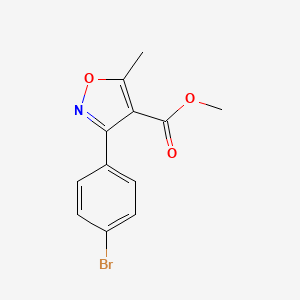![molecular formula C7H4ClN3O2 B13680148 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring, along with a carboxylic acid group and a chlorine atom at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide, followed by reduction and subsequent cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Benzotriazole: Similar in structure but lacks the chlorine atom and carboxylic acid group.
5-Chloro-1H-benzotriazole: Similar but lacks the carboxylic acid group.
1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar but lacks the chlorine atom.
Uniqueness: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
QWSJWXDDOLXZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




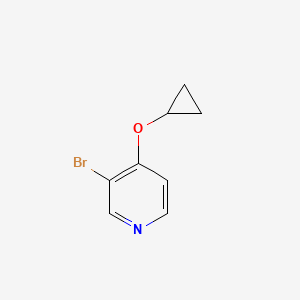

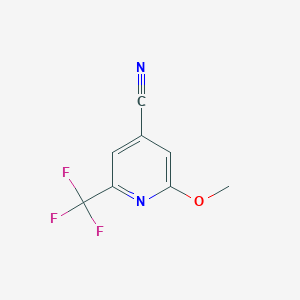
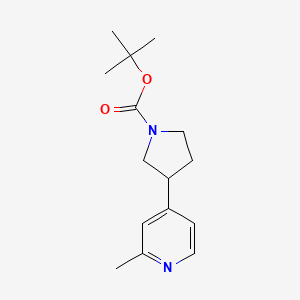
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
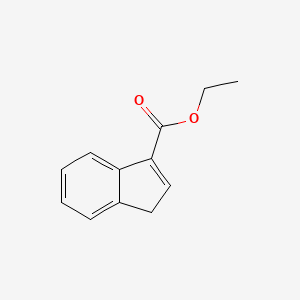
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)


